molecular formula C24H22N4O3 B283620 N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide

N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide

Cat. No. B283620
M. Wt: 414.5 g/mol
InChI Key: URMMDYQVDSQYOM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide, also known as CAY10566, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays an important role in various cellular processes, including circadian rhythm regulation, Wnt signaling, and DNA damage response.

Mechanism of Action

CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide binds to the ATP-binding pocket of CK1δ and inhibits its activity by preventing the transfer of phosphate groups to its substrates. This leads to the dysregulation of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK1δ activity by N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide has been shown to have various biochemical and physiological effects. It leads to the alteration of circadian rhythm, which is regulated by the phosphorylation of clock proteins by CK1δ. It also impairs Wnt signaling, which is involved in embryonic development and tissue homeostasis. In addition, it enhances the DNA damage response, leading to increased cell death and decreased cell survival.

Advantages and Limitations for Lab Experiments

N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of CK1δ, which allows for the specific investigation of CK1δ-mediated cellular processes. It is also cell-permeable and can be easily administered to cells and animals. However, it has some limitations as well. It has a short half-life in vivo, which requires frequent dosing. It also has off-target effects on other kinases, which may complicate the interpretation of experimental results.

Future Directions

For research include the investigation of the role of CK1δ in cancer biology, the development of more potent and selective CK1δ inhibitors, and the exploration of the therapeutic potential of CK1δ inhibition in various diseases. Additionally, the use of N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide in combination with other drugs may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide involves a multistep reaction sequence starting from commercially available starting materials. The key step involves the condensation of 4-aminobenzonitrile with 3-(2-bromoacetyl)benzoic acid to form an intermediate, which is then reacted with 4-(4-aminophenyl)butyric acid to yield the final product.

Scientific Research Applications

N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide has been extensively used in scientific research to investigate the role of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in vitro and in vivo, leading to altered circadian rhythm, impaired Wnt signaling, and enhanced DNA damage response. It has also been used to study the role of CK1δ in cancer biology, as CK1δ overexpression has been observed in various types of cancer.

properties

Molecular Formula

C24H22N4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]amino]phenyl]acetamide

InChI

InChI=1S/C24H22N4O3/c1-16-21(14-25)23(30)28(13-12-18-6-4-3-5-7-18)24(31)22(16)15-26-19-8-10-20(11-9-19)27-17(2)29/h3-11,15,26H,12-13H2,1-2H3,(H,27,29)/b22-15-

InChI Key

URMMDYQVDSQYOM-JCMHNJIXSA-N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C\NC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3)C#N

SMILES

CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CNC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3)C#N

Origin of Product

United States

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